Docetaxel Impurity 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

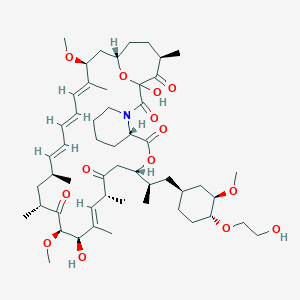

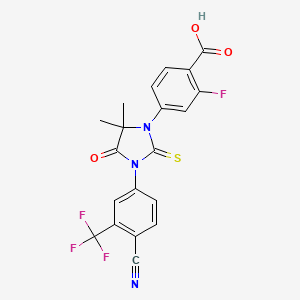

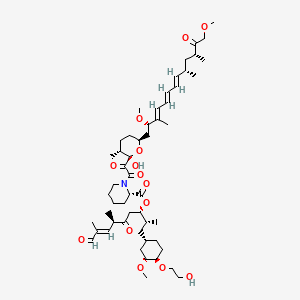

Docetaxel Impurity 4, also known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a chemical compound with the molecular formula C17H23NO5 and a molecular weight of 321.4 . It is an impurity of Docetaxel, a widely used chemotherapeutic agent .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The impurity was found to be an isomer, and its structure was solved by single crystal X-ray diffraction (XRD) . The formation of these impurities was discussed in the context of the process development of docetaxel .Molecular Structure Analysis

The molecular structure of this compound was determined using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy data . The structure was further confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps. Two impurities were found to be process-related, while the remaining two impurities turned out to be isomers .科学的研究の応用

Characterization and Identification

Docetaxel Impurity 4 has been characterized and identified during the process development of docetaxel. It was isolated using Medium Pressure Liquid Chromatography (MPLC) and identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester. The structure was determined through nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (XRD) methods (Vasu Dev et al., 2006).

Quality Control in Pharmaceutical Applications

The presence of Impurity 4 in docetaxel has significant implications for pharmaceutical quality control. Various studies have employed High-Performance Liquid Chromatography (HPLC) and other chromatographic methods for quantifying docetaxel and its impurities, including Impurity 4, in drug substances and formulations. This is crucial for ensuring the pharmaceutical quality and efficacy of docetaxel in clinical applications (Rao et al., 2006), (Goizman et al., 2013).

Impact on Generic Formulations

Research has indicated that generic formulations of docetaxel often contain a high level of impurities, including Impurity 4. These impurities can significantly affect the efficacy and safety of the drug, highlighting the importance of stringent quality control measures in generic drug production (Vial et al., 2008).

Implications in Nanotechnology and Drug Delivery

Innovative approaches like nanotechnology for docetaxel delivery also consider the role of impurities like Impurity 4. Nanocarriers can improve drug solubility and efficacy while minimizing impurities and side effects. The understanding of impurities plays a role in developing more effective and safer drug delivery systems (Zhang et al., 2013).

作用機序

Target of Action

Docetaxel Impurity 4, also known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound, similar to Docetaxel, interacts with its targets by binding to microtubules . This binding prevents the depolymerization of microtubules, thereby stabilizing their structure . The stabilization of microtubules impedes cell division and promotes cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By stabilizing microtubules, the compound disrupts the normal function of the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound’s efficacy can be compromised due to its poor water solubility . This characteristic can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability .

Result of Action

The molecular effect of this compound’s action is the stabilization of microtubules, which leads to the disruption of the cell cycle . On a cellular level, this disruption results in the inhibition of cell division and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells and potentially shrink the size of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s poor water solubility can limit its effectiveness . The formation of inclusion complexes with certain compounds can enhance its solubility, thereby improving its bioavailability and therapeutic potential . Furthermore, the compound’s interaction with its environment at the cellular level, such as its uptake via endocytosis, can also influence its action .

将来の方向性

The future directions for research on Docetaxel Impurity 4 could involve further investigation into its synthesis, characterization, and potential applications. There is also a need for more studies to explore the potential role of ethanol, polysorbate 80, and the unbound fraction of Docetaxel in the development of enterocolitis in patients treated with Docetaxel .

生化学分析

Biochemical Properties

Docetaxel Impurity 4 interacts with various biomolecules, primarily tubulin . It binds to microtubules, promoting their polymerization and inhibiting depolymerization . This interaction disrupts the normal function of microtubules, impeding cell division and promoting cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, thereby affecting cell locomotion, intracellular transport, and transmission of proliferative transmembrane signals . It also induces apoptosis in cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves the stabilization of the microtubule structure. It promotes the polymerization of microtubules and inhibits their depolymerization, thereby impeding the mitosis of tumor cells and eventually causing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits a preliminary stage burst effect followed by a slow drug release

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study showed that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Docetaxel Impurity 4 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,4-Dimethoxybenzaldehyde", "Ethyl 2-(chlorosulfonyl)acetate", "Methyl 3-aminocrotonate", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-Dimethoxybenzaldehyde and Ethyl 2-(chlorosulfonyl)acetate in the presence of sodium hydride and dimethylformamide to form intermediate 1.", "Step 2: Reduction of intermediate 1 with sodium borohydride in methanol to form intermediate 2.", "Step 3: Reaction of intermediate 2 with Methyl 3-aminocrotonate in the presence of acetic acid to form intermediate 3.", "Step 4: Hydrolysis of intermediate 3 with sodium bicarbonate and water to form Docetaxel Impurity 4." ] } | |

CAS番号 |

153744-63-9 |

分子式 |

C17H23NO5 |

分子量 |

321.37 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

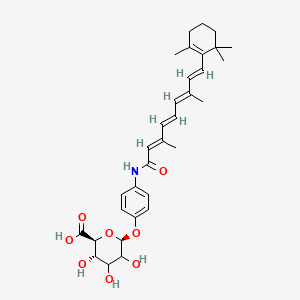

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)